REACTION_SMILES
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[CH3:17][C:18](=[O:19])[O:20][C:21](=[O:22])[CH3:23].[NH2:1][c:2]1[cH:3][c:4](-[c:8]2[cH:9][cH:10][c:11]([C:14](=[O:15])[OH:16])[cH:12][cH:13]2)[cH:5][cH:6][cH:7]1.[cH:24]1[cH:25][cH:26][n:27][cH:28][cH:29]1>>[NH:1]([c:2]1[cH:3][c:4](-[c:8]2[cH:9][cH:10][c:11]([C:14](=[O:15])[OH:16])[cH:12][cH:13]2)[cH:5][cH:6][cH:7]1)[C:18]([CH3:17])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(-c2ccc(C(=O)O)cc2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(=O)Nc1cccc(-c2ccc(C(=O)O)cc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |